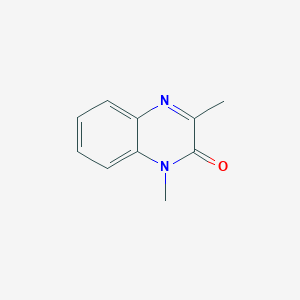

1,3-dimethylquinoxalin-2(1H)-one

Description

The exact mass of the compound 1,3-dimethylquinoxalin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-dimethylquinoxalin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethylquinoxalin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-10(13)12(2)9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGDSEWMSMJHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325898 | |

| Record name | 1,3-dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3149-25-5 | |

| Record name | 3149-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1,3-Dimethylquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1,3-dimethylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its fundamental physicochemical characteristics, outlines detailed experimental protocols for its synthesis and characterization, and provides insights into the rationale behind these methodologies. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of quinoxalinone derivatives.

Introduction: The Significance of the Quinoxalinone Scaffold

Quinoxalin-2(1H)-one derivatives represent a privileged class of nitrogen-containing heterocyclic compounds. The fusion of a benzene ring with a pyrazin-2-one ring bestows upon this scaffold a unique electronic architecture, making it a versatile building block in the design of novel bioactive molecules and functional materials. The presence of nitrogen atoms and a carbonyl group provides sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and biological activity.

1,3-Dimethylquinoxalin-2(1H)-one, the subject of this guide, serves as a fundamental model for understanding the structure-property relationships within this class of compounds. Its physical properties are the bedrock upon which its chemical behavior, reactivity, and potential applications are built. A thorough understanding of these properties is therefore paramount for its effective utilization in research and development.

Core Physicochemical Properties

The physical properties of 1,3-dimethylquinoxalin-2(1H)-one are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems, including its solubility, distribution, and potential for formulation into drug delivery systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem CID: 351422[1] |

| Molecular Weight | 174.20 g/mol | PubChem CID: 351422[1] |

| Melting Point | 86-87 °C | ChemicalBook CAS#3149-25-5 |

| Boiling Point | Data not available | N/A |

| Calculated XLogP3 | 0.9 | PubChem CID: 351422[1] |

| Appearance | (Expected) Crystalline solid | General knowledge |

| Solubility | Data not available | N/A |

Synthesis and Purification: A Mechanistic Perspective

The synthesis of 1,3-dimethylquinoxalin-2(1H)-one can be achieved through a multi-step process starting from readily available aniline derivatives.[2] Understanding the rationale behind the chosen synthetic route is crucial for ensuring high purity and yield, which are prerequisites for accurate physical property determination.

Synthetic Pathway

A plausible and efficient synthesis involves a sequence of acylation, nitration, reduction, intramolecular cyclization, and N-methylation.

Caption: Synthetic pathway for 1,3-dimethylquinoxalin-2(1H)-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one

-

To a solution of o-phenylenediamine in a suitable solvent such as ethanol, add an equimolar amount of an α-keto acid, for instance, pyruvic acid.

-

The reaction mixture is typically heated under reflux for several hours to facilitate the condensation and cyclization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product, 3-methylquinoxalin-2(1H)-one, is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent like ethanol to yield the pure intermediate.

Step 2: N-Methylation to Yield 1,3-Dimethylquinoxalin-2(1H)-one

-

Dissolve the synthesized 3-methylquinoxalin-2(1H)-one in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a suitable base, for example, potassium carbonate (K₂CO₃), to deprotonate the nitrogen atom at the 1-position.

-

Introduce a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

-

The reaction is typically stirred at room temperature for an extended period (e.g., 24 hours) to ensure complete methylation.

-

After the reaction is complete, the inorganic salts are removed by filtration.

-

The solvent is then removed under reduced pressure, and the resulting crude product is purified by recrystallization from a solvent like ethanol to obtain pure 1,3-dimethylquinoxalin-2(1H)-one.[3]

Rationale for Experimental Choices

-

Solvent Selection: Ethanol is a common solvent for the initial condensation as it is polar enough to dissolve the reactants and allows for heating to reflux temperatures to drive the reaction. DMF is an excellent solvent for the N-methylation step due to its high polarity and aprotic nature, which facilitates the SN2 reaction.

-

Base Selection: Potassium carbonate is a mild and effective base for the deprotonation of the quinoxalinone nitrogen, enabling the subsequent nucleophilic attack on the methylating agent.

-

Purification Method: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

Experimental Determination of Physical Properties

Accurate determination of physical properties is essential for the characterization and quality control of 1,3-dimethylquinoxalin-2(1H)-one.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Caption: Workflow for melting point determination.

Boiling Point Determination (for liquids or low-melting solids)

Protocol using Thiele Tube:

-

Place a small amount of the sample into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Quantitative solubility data is crucial for applications in drug development and formulation. A standard method for determining solubility is the shake-flask method.

Protocol for Solubility Determination:

-

Add an excess amount of 1,3-dimethylquinoxalin-2(1H)-one to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the saturated solution to remove any undissolved solid.

-

Analyze a known volume of the clear supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the dissolved compound.

-

The solubility is then expressed as mass per unit volume (e.g., mg/mL) or moles per liter (mol/L).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 1,3-dimethylquinoxalin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For 1,3-dimethylquinoxalin-2(1H)-one, one would expect to see signals corresponding to the two methyl groups and the four aromatic protons on the benzene ring. The chemical shifts and splitting patterns of these signals would be characteristic of the molecule's structure.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the two methyl carbons, the four aromatic methine carbons, the two aromatic quaternary carbons, the carbonyl carbon, and the carbon of the C=N bond.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 1,3-dimethylquinoxalin-2(1H)-one would include:

-

C=O stretch: A strong absorption band typically in the region of 1650-1700 cm⁻¹.

-

C=N stretch: An absorption band around 1600-1650 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Bands typically above and below 3000 cm⁻¹, respectively.

-

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of 174.20 g/mol .[1] Analysis of the fragmentation pattern can further confirm the structure of the compound.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 1,3-dimethylquinoxalin-2(1H)-one, a compound of considerable interest in contemporary chemical research. By presenting not only the data but also the experimental context and rationale, this guide aims to empower researchers to better understand, handle, and utilize this important molecule. The provided protocols for synthesis and characterization serve as a practical foundation for further investigation and application of quinoxalinone derivatives in the pursuit of new scientific discoveries.

References

-

PubChem. (n.d.). 1,3-dimethylquinoxalin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Substituted 1,3-Dimethyl-1H-quinoxalin-2-ones from Aniline Derivatives. Retrieved from [Link]

-

Benzeid, H., et al. (2008). 1-Ethyl-3-methylquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2234. Retrieved from [Link]

Sources

The Quinoxalinone Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the rich history and discovery of quinoxalinone compounds, tracing their evolution from early synthetic curiosities to a privileged scaffold in modern medicinal chemistry. We will explore the seminal discoveries, the evolution of synthetic methodologies, and the ever-expanding understanding of their diverse biological activities. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, grounded in scientific literature and practical insights.

The Genesis of a Scaffold: A Historical Perspective

The story of quinoxalinones is intrinsically linked to the broader history of quinoxaline chemistry. The foundational synthesis of the quinoxaline ring system was first reported in 1884 by German chemists Wilhelm Körner and Oscar Hinsberg. Their pioneering work involved the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds, a robust reaction that laid the groundwork for the entire field.

Wilhelm Körner (1839-1925) , a student of the renowned chemist August Kekulé, was a meticulous organic chemist who made significant contributions to the understanding of aromatic compounds. His work, along with that of Oscar Hinsberg , on the synthesis of these novel nitrogen-containing heterocycles opened a new chapter in organic chemistry. While their initial focus was on the fundamental chemistry and structure of these new compounds, their work provided the essential tools for future generations of chemists to explore the vast chemical space of quinoxalines and their derivatives, including the quinoxalinone core.

The initial discovery of the biological activities of quinoxalinone derivatives was not a singular event but rather a gradual unfolding of their potential. Early investigations in the mid-20th century began to reveal the antimicrobial properties of certain quinoxalinone compounds. Notably, the discovery of naturally occurring antibiotics like echinomycin, which contains a quinoxaline moiety, spurred further interest in the therapeutic potential of this scaffold.[1] It was in the latter half of the 20th century and into the 21st century that the true breadth of their biological activities, including antiviral, anticancer, and anti-inflammatory effects, came into sharper focus, transforming the quinoxalinone core from a chemical curiosity into a cornerstone of drug discovery programs.

The Art of Synthesis: From Classical Reactions to Modern Innovations

The synthetic versatility of the quinoxalinone scaffold has been a key driver of its enduring relevance in medicinal chemistry. The evolution of synthetic methods reflects the broader trends in organic chemistry, moving from classical, often harsh, conditions to more efficient, greener, and diversity-oriented approaches.

The Cornerstone: The Hinsberg Quinoxaline Synthesis

The classical and still widely used method for constructing the quinoxalinone core is a variation of the Hinsberg synthesis. This typically involves the condensation of an o-phenylenediamine with an α-keto ester, such as ethyl glyoxalate or ethyl pyruvate. The reaction proceeds via an initial nucleophilic attack of one of the amino groups on the keto carbonyl, followed by cyclization and dehydration to form the quinoxalinone ring.

Conceptual Workflow of the Hinsberg Synthesis for Quinoxalin-2(1H)-one:

Caption: Workflow of the Hinsberg synthesis for quinoxalin-2(1H)-one.

A Validated Protocol: Synthesis of Quinoxaline Derivatives

To ensure the trustworthiness and practical utility of this guide, a detailed, self-validating experimental protocol for the synthesis of quinoxaline derivatives from o-phenylenediamine and a 1,2-dicarbonyl compound is provided below. This method is a foundational technique that can be adapted for the synthesis of a wide range of substituted quinoxalines and quinoxalinones.[2]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

-

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Benzil (1,2-dicarbonyl compound) (1 mmol)

-

Toluene (8 mL)

-

Catalyst (e.g., molybdophosphovanadates supported on alumina, 0.1 g)[2]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

-

-

Procedure:

-

To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline.

-

This protocol provides a reliable and reproducible method for the synthesis of the quinoxaline scaffold, which is a direct precursor to many quinoxalinone derivatives through subsequent oxidation or by using an α-keto acid in the initial condensation.

The Modern Era of Synthesis

The 21st century has witnessed a surge in the development of novel and more efficient methods for quinoxalinone synthesis. These modern approaches are often guided by the principles of green chemistry, aiming for higher yields, shorter reaction times, and the use of environmentally benign catalysts and solvents.[3] Key advancements include:

-

Microwave-assisted synthesis: This technique significantly reduces reaction times from hours to minutes.[3]

-

Catalyst-free reactions: Many modern protocols have been developed that proceed efficiently without the need for a catalyst, often using water as a solvent.[4]

-

Multi-component reactions (MCRs): These reactions allow for the construction of complex quinoxalinone derivatives in a single step from three or more starting materials, enhancing synthetic efficiency.

-

Photoredox catalysis: Visible-light-mediated reactions have emerged as a powerful tool for the C-H functionalization of pre-formed quinoxalinone rings, enabling the introduction of a wide range of substituents at the C3 position.[4]

The Biological Orchestra: A Symphony of Activities

Quinoxalinone derivatives are renowned for their broad spectrum of biological activities, making them a fertile ground for drug discovery. Their planar structure allows them to intercalate into DNA and interact with the active sites of various enzymes.

The War on Cancer: A Multi-pronged Attack

The anticancer properties of quinoxalinones are perhaps their most extensively studied biological activity.[5][6] These compounds exert their effects through a variety of mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Key Anticancer Mechanisms of Quinoxalinone Derivatives:

| Mechanism of Action | Key Molecular Targets | Representative Quinoxalinone Derivatives |

| Inhibition of Tyrosine Kinases | VEGFR-2, FGFR, EGFR | Erdafitinib (FDA-approved FGFR inhibitor) |

| Inhibition of Topoisomerases | Topoisomerase IIα and IIβ | Chloroquinoxaline sulfonamide (CQS) |

| Induction of Apoptosis | Activation of caspase cascades, modulation of Bcl-2 family proteins | Various substituted quinoxalinones |

| Generation of Reactive Oxygen Species (ROS) | Disruption of cellular redox balance | Quinoxaline-arylfuran derivatives |

| Inhibition of Signaling Pathways | PI3K/AKT/mTOR, STAT3 | Various substituted quinoxalinones |

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Extensive SAR studies have provided valuable insights for the rational design of potent anticancer agents.[5][7]

| Position of Substitution | Influence on Anticancer Activity |

| C2 and C3 Positions | The nature of the substituent significantly impacts activity. Heteroaromatic rings, such as furan, at these positions can enhance antiproliferative effects compared to phenyl rings.[8] |

| C6 and C7 Positions | Substitution with electron-withdrawing groups, such as halogens (e.g., Cl, F), often increases anticancer activity. |

| N1 Position | Alkylation or arylation at this position can modulate the compound's pharmacokinetic properties and biological activity. |

| Linker at C3 Position | An NH linker at the third position has been shown to be essential for the activity of some derivatives, while aliphatic linkers can decrease activity.[5] |

A Shield Against Viruses: Combating Viral Threats

Quinoxalinone derivatives have also emerged as promising antiviral agents, with activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus.[9][10] Their mechanisms of action often involve the inhibition of key viral enzymes or the disruption of viral replication processes. For instance, some quinoxaline derivatives have been shown to target the NS1 protein of the influenza virus, a highly conserved protein essential for viral replication.[11]

From Bench to Bedside: Quinoxalinones in the Clinic

The therapeutic potential of quinoxalinone derivatives is not merely theoretical. Several compounds have progressed through clinical trials, with one notable success story being the FDA approval of Erdafitinib.

Quinoxalinone-Based Drugs in Development and on the Market:

| Drug Name | Developer | Target | Indication |

| Erdafitinib (Balversa®) | Astex Pharmaceuticals/Janssen | FGFR1-4 | Urothelial Carcinoma |

| Chloroquinoxaline sulfonamide (CQS) | - | Topoisomerase IIα and IIβ | Solid Tumors |

| R(+)XK469 | - | Topoisomerase II | Advanced Solid Tumors |

Erdafitinib is a potent inhibitor of fibroblast growth factor receptors (FGFRs) and was approved by the FDA in 2019 for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma that has susceptible FGFR3 or FGFR2 genetic alterations.[5] Chloroquinoxaline sulfonamide (CQS) is another notable example that entered Phase II clinical trials for the treatment of colorectal and lung cancer, acting as a topoisomerase II inhibitor.[5] R(+)XK469, a quinoxaline analogue, also underwent Phase I clinical trials for advanced solid tumors.[12]

Unraveling the Mechanism: A Look at Key Signaling Pathways

A deep understanding of the molecular mechanisms underlying the biological activities of quinoxalinone compounds is crucial for the development of targeted and effective therapies. Below are diagrams of key signaling pathways targeted by quinoxalinone derivatives.

VEGFR-2 Signaling Pathway in Angiogenesis

Many quinoxalinone-based anticancer agents function by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis.

Caption: Quinoxalinone-mediated inhibition of the ASK1 signaling pathway.

By inhibiting ASK1, certain quinoxalinone derivatives can mitigate the downstream activation of JNK and p38 MAP kinases, thereby reducing apoptosis and inflammation. [13][14][15][16][17]

Conclusion and Future Directions

The journey of quinoxalinone compounds, from their initial synthesis in the late 19th century to their current status as a privileged scaffold in drug discovery, is a testament to the power of fundamental chemical research and the continuous evolution of medicinal chemistry. The diverse biological activities, coupled with their synthetic tractability, ensure that quinoxalinones will remain a vibrant area of research for years to come.

Future research in this field will likely focus on:

-

Development of more selective inhibitors: As our understanding of the molecular targets of quinoxalinones deepens, the design of more selective inhibitors with improved safety profiles will be a key focus.

-

Exploration of new therapeutic areas: While the anticancer and antiviral properties of quinoxalinones are well-established, their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, warrants further investigation.

-

Application of novel drug delivery systems: The use of advanced drug delivery technologies could enhance the therapeutic efficacy and reduce the side effects of quinoxalinone-based drugs.

-

Further elucidation of mechanisms of action: Continued research into the precise molecular mechanisms by which quinoxalinones exert their biological effects will be crucial for the rational design of the next generation of therapeutics.

The rich history and promising future of quinoxalinone compounds serve as an inspiring example of how a simple heterocyclic core can give rise to a vast and diverse orchestra of biological activities, offering hope for the treatment of a wide range of human diseases.

References

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Bansal, R., & Kumar, A. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc.

- BenchChem. (n.d.). Structure-Activity Relationship (SAR)

- El-Sayed, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7687.

- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Organic Chemistry Portal.

- Elmaaty, A. A., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7805.

- Matsuzawa, A., & Ichijo, H. (2008). The ASK1-MAP kinase cascades in mammalian stress response. The Journal of Biochemistry, 144(3), 261-267.

- Pereira, J. A., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 72-90.

- Zarrouk, A., et al. (2020).

- El-Sabbagh, O. I., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296.

- Ramírez-García, E., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Photoenergy, 2016, 1-8.

- Undevia, S. D., et al. (2008). A phase I and pharmacokinetic study of the quinoxaline antitumour agent R(+)XK469 in patients with advanced solid tumours. European Journal of Cancer, 44(12), 1673-1681.

- Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360.

- Hagiwara, M., et al. (2012). Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer's Disease. International Journal of Molecular Sciences, 13(12), 16395-16407.

- Chen, Q., et al. (2018). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 28(14), 2419-2423.

- Undevia, S. D., et al. (2008). A phase I and pharmacokinetic study of the quinoxaline antitumour agent R(+)XK469 in patients with advanced solid tumours. European Journal of Cancer, 44(12), 1673–1681.

- Al-Ostoot, F. H., et al. (2023). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega, 8(2), 2459–2467.

- R&D Systems. (n.d.).

- Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. Taylor & Francis.

- Noguchi, T., et al. (2013). Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway. International Journal of Molecular Sciences, 14(10), 21389-21402.

- Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.

- Wu, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Experimental & Clinical Cancer Research, 39(1), 1-13.

- OEHHA. (2011). Topoisomerase II Inhibitors. OEHHA.

- Asif, M. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6432.

- Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Scribd.

- ResearchGate. (n.d.). Overview of ASK1-mediated apoptosis signal transduction.

- ResearchGate. (n.d.). Topoisomerase II mechanism of action.

- MDPI. (n.d.). Fibroblast Growth Factor Receptor (FGFR)

- PubMed. (n.d.). Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners. PubMed.

- Hagiwara, M., et al. (2012). Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer's Disease. International Journal of Molecular Sciences, 13(12), 16395–16407.

- Zhang, M., et al. (2013). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5894-5898.

- ResearchGate. (n.d.). Drugs containing the quinoxaline core.

- ResearchGate. (n.d.). SAR of quinoline derivatives with important interactions with PIM-1 kinase.

- Zarrouk, A., et al. (2020).

- ResearchGate. (n.d.). Chemical structures of representative quinoxaline antitumor agents.

- Yuan, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030.

- Singh, S., et al. (2023). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Molecular and Cellular Biochemistry, 478(5), 1133-1153.

- Chen, J., et al. (2019). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology, 7, 1-11.

- EBSCO. (n.d.). Topoisomerase inhibitors. EBSCO.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14–56.

- Abcam. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 10. biorbyt.com [biorbyt.com]

- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The ASK1-MAP kinase cascades in mammalian stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ASK1 - Wikipedia [en.wikipedia.org]

- 15. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to In Silico ADME Prediction for Quinoxalinone Derivatives

Foreword: The Imperative of Early-Stage Pharmacokinetic Profiling

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with peril, with a significant percentage of failures occurring due to poor pharmacokinetic profiles.[4][5] The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule dictate its bioavailability, efficacy, and potential for toxicity.[6][7] Integrating ADME evaluation into the earliest stages of drug discovery is no longer a recommendation but a strategic necessity.[4]

In silico ADME prediction represents a paradigm shift in this process, offering a rapid, cost-effective, and resource-efficient means to triage large libraries of virtual or newly synthesized compounds.[8][9] By leveraging computational models, we can forecast the ADME profile of quinoxalinone derivatives directly from their chemical structures, enabling a "fail fast, fail cheap" approach that prioritizes candidates with the highest probability of clinical success. This guide provides researchers with a technical framework for applying these predictive technologies, emphasizing the causality behind model selection and the principles of a self-validating workflow to ensure scientific rigor.

The Foundation: Principles of Computational ADME Modeling

At its core, in silico ADME prediction is built on the hypothesis that the pharmacokinetic behavior of a molecule is encoded within its structure. Computational models aim to decipher this code. The methodologies predominantly fall into two categories: those based on physicochemical properties and those employing Quantitative Structure-Activity Relationships (QSAR).

Causality in Model Selection: The choice of model is dictated by the complexity of the biological endpoint. Simple, passive processes like lipophilicity can be estimated with high accuracy from fundamental physicochemical descriptors. In contrast, complex, multi-factorial processes like blood-brain barrier penetration or metabolic stability necessitate the use of sophisticated QSAR or machine learning models trained on extensive experimental data.[10][11]

-

Physicochemical & Rule-Based Models: These models utilize calculated molecular descriptors such as molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and hydrogen bond donors/acceptors. They are the basis for "drug-likeness" filters like Lipinski's Rule of Five, which provide a foundational assessment of a compound's potential for oral bioavailability.[12][13][14][15] While not predictive of activity, they are indispensable for identifying compounds with a higher likelihood of possessing favorable ADME characteristics.[13]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between a set of molecular descriptors and a specific ADME property.[16][17][18] These models are trained on datasets of compounds with known experimental values, allowing them to predict the properties of new, untested molecules.[19] Modern approaches frequently employ machine learning algorithms—such as random forest, gradient boosting, and deep neural networks—to capture complex, non-linear relationships between chemical structure and biological outcomes.[20][21][22]

The ADMET Profile: A Parameter-by-Parameter Computational Assessment

A comprehensive in silico assessment evaluates a spectrum of properties that collectively define the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Absorption: The Gateway to Systemic Circulation

For orally administered drugs, absorption from the gastrointestinal tract is the first critical hurdle.

-

Aqueous Solubility (logS): A compound must first dissolve to be absorbed. In silico models predict solubility based on contributions from various molecular fragments and topological features. Poor solubility is a common liability that can terminate development.

-

Human Intestinal Absorption (HIA): This is often predicted using models trained on Caco-2 cell permeability data, an in vitro system that mimics the human intestinal lining.[23] For quinoxalinone derivatives, particular attention must be paid to the number and strength of hydrogen bond donors, as excessive hydrogen bonding capacity can negatively impact membrane permeability.[23]

-

Drug-Likeness Evaluation: This is the primary filtration step. The most widely recognized guideline is Lipinski's Rule of Five . A compound is more likely to be orally bioavailable if it adheres to these criteria.

| Parameter | Lipinski's Rule of Five (Ro5) [15][24] | Rationale |

| Molecular Weight (MW) | ≤ 500 Da | Size affects diffusion and permeability. |

| Lipophilicity (logP) | ≤ 5 | Balances solubility and membrane permeability. |

| H-Bond Donors | ≤ 5 | High numbers reduce permeability across lipid bilayers. |

| H-Bond Acceptors | ≤ 10 | High numbers reduce permeability across lipid bilayers. |

Distribution: Reaching the Target

Once absorbed, a drug must distribute throughout the body to reach its site of action.

-

Plasma Protein Binding (PPB): Only the unbound fraction of a drug is pharmacologically active. High PPB can limit efficacy. QSAR models can predict the percentage of a compound that will bind to plasma proteins like albumin.

-

Blood-Brain Barrier (BBB) Penetration: This is a critical parameter. For CNS-acting drugs, BBB penetration is essential; for peripherally acting drugs, it should be minimized to avoid CNS side effects.[25] Predicting BBB penetration is challenging due to the complexity of the barrier, which includes both passive diffusion and active transport mechanisms. Machine learning models trained on large datasets of experimentally determined BBB permeability data have shown significant predictive power.[26][27][28]

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion.

-

Cytochrome P450 (CYP) Interaction: The CYP enzyme superfamily is responsible for the metabolism of most drugs. In silico models are crucial for predicting whether a quinoxalinone derivative is a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[29] Inhibition of these enzymes is a primary cause of drug-drug interactions.

-

Site of Metabolism (SoM): Predicting the specific atoms on a molecule most likely to be metabolized allows chemists to proactively block these "metabolic hotspots" to improve stability, for example, by replacing a hydrogen with a fluorine atom.

Excretion: The Final Elimination

This involves the removal of the drug and its metabolites from the body. A key factor is interaction with efflux transporters.

-

P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can actively transport drugs out of cells, reducing absorption and penetration into tissues like the brain. Some quinoxalinone derivatives have been identified as potential P-gp inhibitors, which could be leveraged to overcome multidrug resistance in cancer therapy but also poses a risk for drug-drug interactions.[23]

Toxicity: Predicting Adverse Effects

Early identification of potential toxicity is one of the most impactful applications of in silico modeling.[30][31]

-

Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[20][32] This is a major reason for drug withdrawal.[32] Numerous highly predictive QSAR and machine learning models are available to flag potential hERG blockers early in the discovery process.[20][33]

-

Hepatotoxicity (DILI): Drug-Induced Liver Injury is another significant safety concern. While complex, models exist to predict the potential for a compound to cause liver damage.[23]

-

Mutagenicity: In silico systems can predict the outcome of an Ames test, flagging compounds that may be mutagenic or carcinogenic. For certain therapeutic areas, such as oncology, a degree of genotoxicity might be an expected part of the mechanism of action.[1]

A Self-Validating Workflow for Quinoxalinone Derivatives

Trustworthiness in prediction is paramount. A robust in silico workflow is not a "black box" but a self-validating system that acknowledges the limitations of its models.

Experimental Protocol: In Silico ADMET Profiling

-

Structure Preparation:

-

Generate a 2D representation of the quinoxalinone derivative. The SMILES (Simplified Molecular-Input Line-Entry System) format is a common starting point.

-

Convert the 2D structure to a 3D conformation using a standard molecular mechanics force field. Ensure the protonation state is correctly assigned for a physiological pH of 7.4.

-

-

Descriptor Calculation:

-

Utilize computational chemistry software (e.g., RDKit, MOE, Schrödinger Suite) to calculate a comprehensive set of molecular descriptors (0D, 1D, 2D, and 3D), including physicochemical properties (logP, TPSA), topological indices, and quantum mechanical descriptors.

-

-

Model Application & Prediction:

-

Input the prepared structure or calculated descriptors into a suite of validated ADMET prediction models. Employ a consensus approach: use multiple different models or tools (e.g., SwissADME, ACD/Percepta, proprietary QSAR models) to predict each critical endpoint.[8][22][34] A consensus in prediction across different algorithms significantly increases confidence.

-

-

Applicability Domain (AD) Analysis:

-

Data Synthesis and Triage:

-

Aggregate all predicted data into a centralized table.

-

Use a color-coded heat map or a scoring function to rank and prioritize compounds. The goal is to identify candidates with the most balanced overall ADMET profile, not necessarily the best single parameter.

-

Workflow Visualization

The following diagram illustrates the logical flow of a robust in silico ADMET screening process.

Caption: The iterative cycle of in silico prediction and experimental validation.

This iterative loop is the hallmark of a self-validating system. Initial in silico predictions guide which compounds are tested in vitro. The resulting experimental data is then used to validate the accuracy of the computational models and, if necessary, to retrain and improve them, enhancing the predictive power for the next generation of compounds.

Conclusion

In silico ADMET modeling is an indispensable tool in modern drug discovery. For researchers working with quinoxalinone derivatives, it provides a powerful framework to embed pharmacokinetic considerations at the very inception of a project. By understanding the causal relationships between molecular structure and ADMET properties, employing a robust, multi-model workflow, and adhering to the principles of a self-validating system, teams can significantly de-risk their portfolios. This computational-first approach does not replace experimental science but rather enhances it, ensuring that precious laboratory resources are focused on compounds that possess not only potent biological activity but also a realistic path toward becoming safe and effective medicines.

References

-

ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Retrieved from [Link]

-

Bhardwaj, T. R., et al. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. PubMed. Retrieved from [Link]

-

Agrawal, P., & Mishra, A. (2022). In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. Journal of High School Science. Retrieved from [Link]

-

Dhanda, G., et al. (2021). In silico tool for predicting and designing Blood-Brain Barrier Penetrating Peptides. Preprints.org. Retrieved from [Link]

-

El-Damasy, D. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. Retrieved from [Link]

-

Chen, Y., et al. (2023). In silico prediction of hERG blockers using machine learning and deep learning approaches. PubMed. Retrieved from [Link]

-

El-Hendawy, M. M., et al. (2022). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. MDPI. Retrieved from [Link]

-

Sazonov, K. D., et al. (2024). SYNTHESIS OF NEW DERIVATIVES OF INDENOQUINOXALINECARBOXYLIC ACIDS WITH AMINES AND IN SILICO PREDICTION OF THEIR BIOLOGICAL ACTIVITY. Voprosy Khimii i Khimicheskoi Tekhnologii. Retrieved from [Link]

-

Hassan, G. S., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. PubMed. Retrieved from [Link]

-

Ayoup, M. S., et al. (n.d.). In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. Preprints.org. Retrieved from [Link]

-

Ghose, A. K., et al. (2012). In silico predictions of blood-brain barrier penetration: considerations to "keep in mind". PubMed. Retrieved from [Link]

-

Zhang, C., et al. (2017). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research. Retrieved from [Link]

-

IONTOX. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

-

Guan, L., et al. (2022). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. PubMed Central. Retrieved from [Link]

-

Wang, Y., et al. (2015). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. PubMed Central. Retrieved from [Link]

-

Worth, A., et al. (2010). Review of QSAR Models and Software Tools for predicting Biokinetic Properties. JRC Publications Repository. Retrieved from [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

-

Abdel-Moneim, A., et al. (2022). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. PubMed Central. Retrieved from [Link]

-

Guan, D., et al. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. Retrieved from [Link]

-

ResearchGate. (2020). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). In silico prediction of hERG potassium channel blockage by chemical category approaches. Retrieved from [Link]

-

ACS Publications. (2022). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Retrieved from [Link]

-

SCFBio. (n.d.). Lipinski Rule of Five. Retrieved from [Link]

-

Talhi, O., et al. (2022). QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. PubMed Central. Retrieved from [Link]

-

Tebubio. (2023). What is the role of ADME in drug discovery?. Retrieved from [Link]

-

Click2Drug. (n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]

-

Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. ResearchGate. Retrieved from [Link]

-

Agrawal, P., & Mishra, A. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv. Retrieved from [Link]

-

Zhou, D., et al. (2016). Identification of potential quinoxalinone-based aldose reductase inhibitors by 3D-QSAR, molecular docking and molecular dynamics. RSC Advances. Retrieved from [Link]

-

International Journal of Medical and Pharmaceutical Case Reports. (n.d.). Computational Prediction of Drug Toxicity and Binding Affinity. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

Molecules. (2023). ADME Properties in Drug Delivery. PubMed Central. Retrieved from [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

-

Li, Z., et al. (2017). Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel–Drug Binding Kinetics and Multichannel Pharmacology. Circulation. Retrieved from [Link]

-

MDPI. (2022). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. Retrieved from [Link]

-

Arisys. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]

-

ResearchGate. (2001). Computational methods for the prediction of drug toxicity. Retrieved from [Link]

-

Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

GitHub. (n.d.). molecularinformatics/Computational-ADME. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

-

ACS Omega. (2021). Machine Learning Toxicity Prediction: Latest Advances by Toxicity End Point. Retrieved from [Link]

-

BioIVT. (2020). What is ADME and how does it fit into drug development?. Retrieved from [Link]

-

PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Retrieved from [Link]

-

PubMed Central. (2017). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary materials for: In Silico Prediction of hERG Potassium Channel Blockage by Chemical Category Approaches. Retrieved from [Link]

-

Lecture Notes. (2023). lipinski rule of five. Retrieved from [Link]

-

Technology Networks. (2022). ADME Advances: Personalized and Computational Approaches. Retrieved from [Link]

Sources

- 1. udhtu.edu.ua [udhtu.edu.ua]

- 2. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 5. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tebubio.com [tebubio.com]

- 7. bioivt.com [bioivt.com]

- 8. acdlabs.com [acdlabs.com]

- 9. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 14. Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design [mdpi.com]

- 15. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 16. mdpi.com [mdpi.com]

- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 18. technologynetworks.com [technologynetworks.com]

- 19. QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. GitHub - molecularinformatics/Computational-ADME [github.com]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. mdpi.com [mdpi.com]

- 24. Lipinski Rule of Five [scfbio-iitd.res.in]

- 25. pubs.acs.org [pubs.acs.org]

- 26. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 27. preprints.org [preprints.org]

- 28. [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling [arxiv.org]

- 29. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 30. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In silico prediction of hERG potassium channel blockage by chemical category approaches - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 34. SwissADME [swissadme.ch]

Tautomeric Equilibrium in Quinoxalin-2(1H)-one Systems: A Technical Guide for Drug Discovery and Development

Abstract

Quinoxalin-2(1H)-one and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The therapeutic potential of these scaffolds is intrinsically linked to their rich structural chemistry, most notably the phenomenon of tautomerism. This technical guide provides an in-depth exploration of the lactam-lactim tautomerism inherent to quinoxalin-2(1H)-one systems. We will delve into the fundamental principles governing this equilibrium, the environmental factors that influence the predominance of specific tautomers, and the advanced spectroscopic and computational methodologies employed for their characterization and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the tautomeric behavior of these critical pharmacophores to advance their research and development programs.

The Duality of the Quinoxalin-2(1H)-one Core: An Introduction to Lactam-Lactim Tautomerism

The quinoxalin-2(1H)-one scaffold is not a static entity but rather exists as a dynamic equilibrium between two primary tautomeric forms: the lactam (or keto/amide) form and the lactim (or enol/imidate) form.[3] This equilibrium, a subtype of prototropic tautomerism, involves the migration of a proton and a concurrent shift in double bonds.

-

Quinoxalin-2(1H)-one (Lactam Form): This tautomer features a carbonyl group at the C2 position and a proton on the N1 nitrogen. It is often referred to as the amide tautomer.

-

Quinoxalin-2-ol (Lactim Form): This tautomer possesses a hydroxyl group at the C2 position, resulting from the migration of the N1 proton to the carbonyl oxygen. This is also known as the imidate form.

The relative stability and population of these two forms are not fixed but are governed by a delicate interplay of structural and environmental factors. Understanding this equilibrium is paramount, as the distinct electronic and steric properties of each tautomer can profoundly influence a molecule's biological activity, pharmacokinetic profile, and photophysical characteristics.[4][5]

Figure 2: Workflow for the determination of tautomer ratios using NMR spectroscopy.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the lactam and lactim forms have distinct electronic structures and therefore different absorption spectra. [6]The lactam form, with its cross-conjugated system, typically exhibits a different λmax compared to the more extended conjugated system of the lactim form. By analyzing the changes in the absorption spectrum as a function of solvent, pH, or temperature, one can monitor shifts in the tautomeric equilibrium.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the quinoxalin-2(1H)-one derivative in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Prepare a series of solutions with the same concentration of the compound in different solvents or in buffer solutions of varying pH.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis: Analyze the changes in the position of the absorption maxima (λmax) and the molar absorptivity (ε) to infer the predominant tautomeric form in each condition. For quantitative analysis, if the spectra of the pure tautomers are known or can be estimated, the relative concentrations can be determined by deconvolution of the experimental spectra. [7]

Computational Chemistry: A Predictive Approach

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the relative stabilities of tautomers. [3][8]By calculating the Gibbs free energy of each tautomer, one can predict the position of the equilibrium.

-

Structure Optimization: Build the 3D structures of both the lactam and lactim tautomers. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies and thermal corrections.

-

Solvation Modeling: To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM). [9]4. Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the desired solvent.

-

Equilibrium Constant Prediction: The difference in Gibbs free energy (ΔG) between the two tautomers can be used to calculate the equilibrium constant (Keq) using the equation: ΔG = -RTln(Keq).

Figure 3: A generalized workflow for predicting tautomer stability using DFT calculations.

The Impact of Tautomerism on Biological Activity and Drug Design

The tautomeric state of a quinoxalin-2(1H)-one derivative can have a profound impact on its biological activity. [5]The two tautomers present different hydrogen bonding patterns (donor/acceptor sites), shapes, and electronic distributions, which can lead to differential binding affinities for a biological target. For example, one tautomer might fit perfectly into the active site of an enzyme, while the other might not.

When designing new drugs based on the quinoxalinone scaffold, it is crucial to consider the tautomeric equilibrium. A compound that appears promising in silico based on one tautomer might be inactive in vivo if the other, inactive tautomer is the predominant form under physiological conditions. Therefore, a thorough understanding and characterization of the tautomeric behavior of lead compounds is an essential step in the drug discovery and development process. For instance, the anticancer activity of some quinoxalinone derivatives has been attributed to their ability to interact with specific biological targets, and this interaction is likely dependent on the predominant tautomeric form. [2][10]

Conclusion and Future Perspectives

The lactam-lactim tautomerism of quinoxalin-2(1H)-one systems is a fascinating and fundamentally important aspect of their chemistry. As we have outlined in this guide, a combination of experimental and computational approaches can provide a detailed understanding of the factors that govern this equilibrium. For medicinal chemists and drug developers, the ability to predict and control the tautomeric state of these compounds opens up new avenues for the rational design of more potent and selective therapeutic agents. Future research in this area will likely focus on developing more accurate predictive models for tautomeric equilibria and on elucidating the precise role of individual tautomers in the biological activity of quinoxalinone-based drugs.

References

- Huc, I. Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the American Chemical Society.

-

Kim, Y. S., et al. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B. [11]3. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - Supporting Information. AWS. [9]4. Organic Chemistry Portal. Synthesis of quinoxalinones. [12]5. Gomez, J. A. G., et al. Tautomerism in Quinoxalines Derived from the 1,4-Naphthoquinone Nucleus: Acid Mediated Synthesis, X-ray Molecular Structure of 5-Chlorobenzo[ f ]quinoxalin-6-ol and Density Functional Theory Calculations. Journal of the Brazilian Chemical Society. [3]6. Renault, K., et al. Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. New Journal of Chemistry. [13]7. Al-Ostath, A., et al. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [14]8. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. National Institutes of Health. [8]9. Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers (RSC Publishing). [6]10. Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature... ResearchGate. [4]11. Processing of tautomeric spectral data sets. | Download Scientific Diagram. ResearchGate. [7]12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [10]13. Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Longdom Publishing. [15]14. 2-Quinoxalinone(1196-57-2) 1H NMR spectrum. ChemicalBook. [16]15. Ramli, Y., et al. synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [1]16. UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. ResearchGate. [17]17. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. [18]18. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health. [19]19. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [20]20. Equilibrium and activation thermodynamic parameters of the tautomerism of 6-methoxy-2-pyridone in water. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [21]21. DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [22]22. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [23]23. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [2]24. Quantitative NMR Research Articles - Page 1 | R Discovery. R Discovery. [24]25. Density functional theory calculations on tautomerism of 5-fluorocytosine. ResearchGate. [25]26. Acid Mediated Synthesis, X-ray Molecular Structure of 5-Chlorobenzo[f]quinoxalin-6-ol and Density Functional Theory Calculations. Sci-Hub. [26]27. Assessing binding equilibria through UV-visible absorption techniques. Thermo Fisher Scientific. [27]28. NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. RI ITBA. [28]29. Density Functional Theory for Beginners - Basic Principles and Practical Approaches. [29]30. Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. ScienceDirect. [30]31. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC. [31]32. Visible-light induced phosphonation of quinoxalines and quinoxalin-2(1H)-ones under aerobic metal-free conditions. Green Chemistry (RSC Publishing). [32]33. Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). PubMed. [33]34. Photoinduced Dehydrogenative Amination of Quinoxalin-2(1 H)-ones with Air as an Oxidant. PubMed. [34]35. Possible tautomeric forms A-C for symmetric quinoxalines 6-13, and... ResearchGate. [35]36. What impact does tautomerism have on drug discovery and development?. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoxalinone synthesis [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. 2-Quinoxalinone(1196-57-2) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Equilibrium and activation thermodynamic parameters of the tautomerism of 6-methoxy-2-pyridone in water - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. m.youtube.com [m.youtube.com]

- 23. dial.uclouvain.be [dial.uclouvain.be]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. researchgate.net [researchgate.net]

- 26. sci-hub.st [sci-hub.st]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. DSpace [ri.itba.edu.ar]

- 29. attaccalite.com [attaccalite.com]

- 30. cris.unibo.it [cris.unibo.it]

- 31. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Visible-light induced phosphonation of quinoxalines and quinoxalin-2(1H)-ones under aerobic metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 33. Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Photoinduced Dehydrogenative Amination of Quinoxalin-2(1 H)-ones with Air as an Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

1,3-dimethylquinoxalin-2(1H)-one stability and degradation pathways

An In-Depth Technical Guide to the Stability and Degradation Pathways of 1,3-Dimethylquinoxalin-2(1H)-one

Foreword

As the chemical complexity of therapeutic candidates evolves, a comprehensive understanding of their intrinsic stability becomes paramount. The quinoxalinone scaffold, a privileged core in medicinal chemistry, is integral to numerous compounds under investigation.[1][2] This guide focuses on a specific derivative, 1,3-dimethylquinoxalin-2(1H)-one, to provide a detailed framework for assessing its chemical stability and elucidating its degradation pathways.

This document moves beyond a mere recitation of facts. It is designed as a practical manual for the research scientist, offering not just protocols but the strategic reasoning behind them. By understanding the why behind the how, we can design more robust molecules and accelerate the drug development process. We will explore the molecule's potential liabilities, propose degradation mechanisms based on established chemical principles, and provide detailed, self-validating experimental protocols to rigorously test these hypotheses.

Molecular Profile and Inherent Stability Considerations

1,3-Dimethylquinoxalin-2(1H)-one, with the chemical formula C₁₀H₁₀N₂O, is a bicyclic heteroaromatic compound.[3] Its core structure consists of a benzene ring fused to a pyrazinone ring. The presence of two methyl groups, one on each nitrogen atom (N1 and N4), and a carbonyl group at the C2 position, defines its chemical personality.

Structural Features Influencing Stability:

-

Amide Bond: The lactam (cyclic amide) functionality within the pyrazinone ring is a primary site of potential hydrolytic degradation under both acidic and basic conditions.

-

Electron-Rich Benzene Ring: The benzene moiety can be susceptible to electrophilic attack and oxidative degradation.

-

C3-Methyl Group: The methyl group attached to the imine-like carbon (C3) is a potential site for oxidation. The C-H bonds at this position can be activated, especially in the presence of radical initiators or strong oxidants.[4]

-

N-Methyl Groups: While generally stable, N-methyl groups can sometimes be subject to oxidative N-dealkylation under specific metabolic or harsh chemical conditions.

Understanding these structural "hotspots" is the first step in designing a rational and efficient stability testing program.

Forced Degradation: A Strategic Approach

Forced degradation, or stress testing, is the cornerstone of stability analysis. It involves subjecting a compound to conditions more severe than accelerated storage to intentionally trigger degradation.[5][6] The primary objectives are to identify likely degradation products, elucidate degradation pathways, and establish stability-indicating analytical methods capable of separating the intact drug from its impurities.

A well-designed forced degradation study provides a predictive understanding of the molecule's behavior over its shelf life and under various formulation and storage scenarios.

Experimental Workflow for Forced Degradation

The following workflow provides a comprehensive and systematic approach to stress testing 1,3-dimethylquinoxalin-2(1H)-one. The causality behind the choice of stressors and conditions is critical for generating meaningful data.

Caption: A logical workflow for conducting forced degradation studies.

Primary Degradation Pathways and Mechanistic Insights

Based on the chemical structure of 1,3-dimethylquinoxalin-2(1H)-one and established reactivity of related heterocyclic systems, we can anticipate several key degradation pathways.

Hydrolytic Degradation (Acidic and Basic)

Hydrolysis is a common degradation route for compounds containing amide bonds. The lactam ring in 1,3-dimethylquinoxalin-2(1H)-one is the most probable site for this reaction.

-

Causality: In acidic media, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic media, hydroxide ions directly attack the electrophilic carbonyl carbon. This mechanism is analogous to the alkaline hydrolysis observed in other N-dimethylated cyclic compounds like 1,3-dimethylphenobarbital, which leads to ring cleavage.[7]

Caption: Hypothesized hydrolytic degradation of 1,3-dimethylquinoxalin-2(1H)-one.

Oxidative Degradation

Oxidation is a critical degradation pathway, often mediated by reactive oxygen species. The quinoxalinone core has several sites susceptible to oxidation.

-

Causality: The C3 position of the quinoxalin-2(1H)-one ring system is known to be reactive and can undergo oxidation.[8] The C3-methyl group is a prime candidate for oxidation to a hydroxymethyl or further to a carboxylic acid derivative. Additionally, the electron-rich aromatic ring could undergo hydroxylation.

Caption: Potential oxidative degradation pathways for 1,3-dimethylquinoxalin-2(1H)-one.

Photodegradation

Compounds with chromophores that absorb UV or visible light can be susceptible to photodegradation.

-

Causality: The extended aromatic system of the quinoxalinone core will absorb UV radiation, potentially promoting the molecule to an excited state. This excited state can then undergo various reactions, such as dimerization, oxidation (if oxygen is present), or rearrangement. While direct photolysis might occur, photosensitized degradation, where an excipient or impurity absorbs light and transfers energy to the drug molecule, is also a plausible pathway.[9]

Experimental Protocols for Stability Assessment

The following protocols are designed to be self-validating systems. The inclusion of controls and the aim for a specific degradation target (5-20%) ensure that the degradation observed is meaningful and not an artifact of overly harsh conditions.

Protocol 4.1: Acid and Base-Catalyzed Hydrolysis

-

Preparation: Prepare a 1 mg/mL stock solution of 1,3-dimethylquinoxalin-2(1H)-one in a 50:50 acetonitrile:water mixture.

-

Acid Stress:

-

To 1 mL of stock solution, add 1 mL of 1.0 M HCl.

-

Incubate at 60°C.

-

Withdraw aliquots at 2, 6, 12, and 24 hours.

-

Immediately neutralize the aliquot with an equivalent amount of 1.0 M NaOH.

-

-

Base Stress:

-

To 1 mL of stock solution, add 1 mL of 1.0 M NaOH.

-

Incubate at room temperature (due to expected higher reactivity).

-

Withdraw aliquots at 30 min, 1, 2, and 4 hours.

-

Immediately neutralize the aliquot with an equivalent amount of 1.0 M HCl.

-

-

Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water, and subject it to the same temperature conditions.

-

Analysis: Dilute all neutralized samples and controls to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC-UV/MS.

Protocol 4.2: Oxidative Degradation

-

Preparation: Use the same 1 mg/mL stock solution.

-

Oxidative Stress:

-

To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature, protected from light.

-

Monitor the reaction by withdrawing aliquots at 1, 4, 8, and 24 hours.

-

-